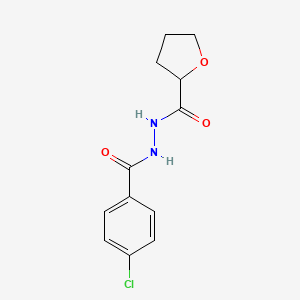![molecular formula C27H23N3O2 B4969705 N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. It has also been shown to possess significant antioxidant properties, which may have implications in the treatment of various diseases such as cancer.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure and properties, which make it an attractive candidate for further investigation. However, one of the main limitations is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One of the most promising directions is in the field of medicine, where it has shown significant potential for the treatment of various diseases such as cancer and arthritis. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. It also has potential applications in the fields of agriculture and industry, where it may be used as a pesticide or in the production of various chemicals.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 4-acetylphenylhydrazine and 4-methylacetophenone, followed by the reaction with cinnamic acid. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
(Z)-N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-19-8-10-22(11-9-19)27-23(18-30(29-27)25-6-4-3-5-7-25)14-17-26(32)28-24-15-12-21(13-16-24)20(2)31/h3-18H,1-2H3,(H,28,32)/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYBHOVMBHJISF-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)

![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)
![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4969724.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)

![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)